molecular formula C8H13N3O2 B8129213 EThyl 4-(1,2,3-triazol-1-yl)butanoate

EThyl 4-(1,2,3-triazol-1-yl)butanoate

Cat. No.: B8129213
M. Wt: 183.21 g/mol
InChI Key: PMUFVGPLRZZRNC-UHFFFAOYSA-N
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Description

Ethyl 4-(1,2,3-triazol-1-yl)butanoate is an organic compound that belongs to the class of triazoles Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(1,2,3-triazol-1-yl)butanoate typically involves the reaction of ethyl 4-bromobutanoate with sodium azide to form ethyl 4-azidobutanoate. This intermediate is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an alkyne to yield the desired triazole compound .

Reaction Conditions:

    Step 1: Ethyl 4-bromobutanoate + Sodium azide → Ethyl 4-azidobutanoate

    Step 2: Ethyl 4-azidobutanoate + Alkyne → this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1,2,3-triazol-1-yl)butanoate undergoes various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized to form corresponding oxides.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Sodium hydride (NaH) in DMF.

Major Products

Scientific Research Applications

Ethyl 4-(1,2,3-triazol-1-yl)butanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-(1,2,3-triazol-1-yl)butanoate involves its interaction with specific molecular targets. The triazole ring can bind to the active sites of enzymes, inhibiting their activity. This interaction is facilitated by the nitrogen atoms in the triazole ring, which form hydrogen bonds and coordinate with metal ions in the enzyme’s active site .

Comparison with Similar Compounds

Ethyl 4-(1,2,3-triazol-1-yl)butanoate can be compared with other similar compounds, such as:

    Ethyl 4-(1,2,4-triazol-1-yl)butanoate: Contains a different triazole isomer with distinct chemical properties.

    Ethyl 4-(1H-benzo[d][1,2,3]triazol-1-yl)butanoate: Features a benzotriazole ring, offering different reactivity and applications.

Uniqueness:

Properties

IUPAC Name

ethyl 4-(triazol-1-yl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-2-13-8(12)4-3-6-11-7-5-9-10-11/h5,7H,2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMUFVGPLRZZRNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCN1C=CN=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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